2-Amino-2-(pyrrolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyrrolidin-3-yl)acetic acid is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a pyrrolidin-3-yl group
Scientific Research Applications
2-Amino-2-(pyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like the one present in 2-amino-2-(pyrrolidin-3-yl)acetic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Future Directions
The future directions for “2-Amino-2-(pyrrolidin-3-yl)acetic acid” and its derivatives could involve further exploration of their biological activity and potential applications in drug discovery . The development of new synthetic methods to obtain these compounds in a more efficient and environmentally friendly manner could also be a focus of future research .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine, a five-membered ring structure present in this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Cellular Effects
Derivatives of pyrrolidine have been shown to have antiproliferative activity against certain cell lines
Molecular Mechanism
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is a white to yellow solid with a storage temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrrolidin-3-yl)acetic acid typically involves the reaction of pyrrolidine with glycine derivatives under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrrolidin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(pyrrolidin-2-yl)acetic acid: Similar structure but with the pyrrolidine ring attached at a different position.
2-Amino-2-(piperidin-3-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Amino-2-(morpholin-3-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-Amino-2-(pyrrolidin-3-yl)acetic acid is unique due to the specific positioning of the pyrrolidine ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-2-pyrrolidin-3-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(6(9)10)4-1-2-8-3-4/h4-5,8H,1-3,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSEXJCAXIMJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655132 |
Source
|
Record name | Amino(pyrrolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214812-00-6 |
Source
|
Record name | Amino(pyrrolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.